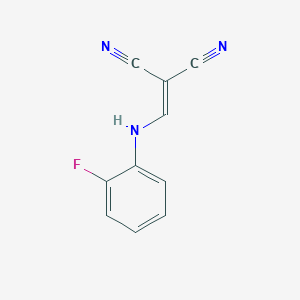
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C10H6FN3 and a molecular weight of 187.17 g/mol . It is primarily used in research and development settings, particularly in the fields of synthetic organic chemistry and medicinal chemistry .
准备方法
The synthesis of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 2-fluoroaniline with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process while ensuring proper safety and environmental controls.
化学反应分析
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
科学研究应用
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile has several scientific research applications:
作用机制
The mechanism of action of (((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular functions, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
相似化合物的比较
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
(((2-Chlorophenyl)amino)methylene)methane-1,1-dicarbonitrile: This compound has a chlorine atom instead of a fluorine atom, which can lead to differences in reactivity and biological activity.
(((2-Bromophenyl)amino)methylene)methane-1,1-dicarbonitrile: The presence of a bromine atom can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .
生物活性
(((2-Fluorophenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's molecular formula is C10H8FN2, featuring a fluorophenyl group attached to a methylene bridge with two cyano groups at the terminal positions. The synthesis typically involves the reaction of 2-fluoroaniline with malononitrile in the presence of a base such as sodium ethoxide and a solvent like ethanol. This method allows for the formation of the desired product under controlled conditions.
The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within cells, potentially leading to inhibition of enzyme activity and disruption of cellular signaling pathways. Such interactions may induce apoptosis in cancer cells or exert antimicrobial effects .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation against various pathogens .
- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against human leukemia and breast cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 0.65 | |
| Anticancer | U-937 (leukemia) | 0.19 | |
| Antimicrobial | Various pathogens | Not specified |
Detailed Case Study: Anticancer Activity
In a study focusing on the anticancer properties of related compounds, it was found that those with similar structural features exhibited IC50 values ranging from 0.19 µM to 0.65 µM against different cancer cell lines. These values indicate potent cytotoxic activity, suggesting that this compound may also possess significant anticancer potential .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other halogenated phenyl derivatives:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (((2-Chlorophenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₀H₈ClN₂ | Similar structure; different halogen affects reactivity |
| (((3-Bromophenyl)amino)methylene)methane-1,1-dicarbonitrile | C₁₀H₈BrN₂ | Bromine substitution may enhance biological activity |
These comparisons highlight how variations in halogen atoms can influence the biological activity and reactivity profiles of these compounds.
属性
IUPAC Name |
2-[(2-fluoroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3/c11-9-3-1-2-4-10(9)14-7-8(5-12)6-13/h1-4,7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTKTMVINGNMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














